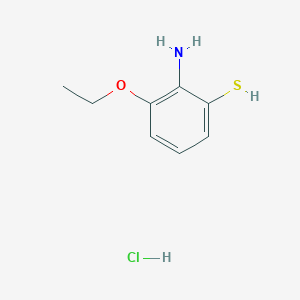

Benzenethiol, 2-amino-3-ethoxy-, hydrochloride

Description

Benzenethiol, 2-amino-3-ethoxy-, hydrochloride (C₈H₁₀ClNOS) is an aromatic thiol derivative characterized by a benzene ring substituted with an amino group (-NH₂) at the 2-position, an ethoxy group (-OCH₂CH₃) at the 3-position, and a hydrochloride salt. Aromatic thiols like benzenethiol are known for their applications in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to form self-assembled monolayers (SAMs) on metal surfaces .

Properties

CAS No. |

89808-02-6 |

|---|---|

Molecular Formula |

C8H12ClNOS |

Molecular Weight |

205.71 g/mol |

IUPAC Name |

2-amino-3-ethoxybenzenethiol;hydrochloride |

InChI |

InChI=1S/C8H11NOS.ClH/c1-2-10-6-4-3-5-7(11)8(6)9;/h3-5,11H,2,9H2,1H3;1H |

InChI Key |

TZIUJVRNEHPRQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC=C1)S)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-ethoxybenzenethiol hydrochloride typically involves the reaction of 2-amino-3-ethoxybenzenethiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

[ \text{C8H11NOS} + \text{HCl} \rightarrow \text{C8H11NOS·HCl} ]

Industrial Production Methods

In industrial settings, the production of 2-amino-3-ethoxybenzenethiol hydrochloride may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethoxybenzenethiol hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Benzenethiol derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds like 2-aminobenzenethiol exhibit activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted the synthesis of substituted 2-aminobenzenethiols that showed promising results as antibacterial agents against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A notable case study involved the use of 2-aminobenzenethiol in the synthesis of benzothiazole derivatives, which exhibited cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis in tumor cells, making it a candidate for further development in cancer therapy .

| Compound | Target Pathogen/Cell Line | Activity | Reference |

|---|---|---|---|

| 2-Aminobenzenethiol | Staphylococcus aureus | Antibacterial | |

| Benzothiazole Derivative | HeLa Cells | Cytotoxic |

Agricultural Applications

Pesticidal Properties

Benzenethiol derivatives are being explored for their pesticidal activities. Research has shown that certain formulations can effectively control pests while being less toxic to non-target organisms. A study reported that a specific benzenethiol compound reduced the population of aphids on crops without adversely affecting beneficial insects .

Material Sciences

Synthesis of Functional Materials

In material sciences, benzenethiol compounds are utilized in the synthesis of functional materials such as polymers and nanomaterials. The unique thiol group allows for the formation of disulfide bonds, which are crucial in creating stable polymer networks. Recent advancements have shown that incorporating benzenethiol into polymer matrices enhances mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 2-amino-3-ethoxybenzenethiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The ethoxy group may affect the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the benzene ring significantly influence solubility, stability, and reactivity. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula.

Key Observations:

- Electron-Donating vs.

- Solubility : Hydrochloride salts (e.g., 21407-29-4) generally exhibit higher water solubility than neutral thiols .

- SAM Formation : Longer substituents (e.g., oligo(phenylethynyl) groups) enhance SAM ordering on Au(111), while smaller groups like -NH₂ or -OCH₃ may limit structural regularity .

Toxicity and Health Hazards

Benzenethiol derivatives share acute health risks, including skin/eye irritation and respiratory distress. Specific comparisons:

Metabolic Pathways:

- Benzenethiol undergoes S-methylation to methylphenyl sulfide, followed by oxidation to sulfoxides/sulfones . Amino-substituted derivatives may form conjugates (e.g., glucuronides), altering excretion routes .

Biological Activity

Benzenethiol, 2-amino-3-ethoxy-, hydrochloride (C9H13ClNOS), is an organosulfur compound notable for its unique combination of functional groups: a thiol group (-SH), an amino group (-NH2), and an ethoxy group (-OCH2CH3). This structural configuration suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's molecular weight is approximately 205.72 g/mol, and its hydrochloride form enhances solubility in water, making it suitable for biological applications. The synthesis typically involves several steps, including the formation of the thiol and amino groups followed by neutralization with hydrochloric acid to yield the hydrochloride salt. This process improves the compound's stability and solubility, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections. The presence of both thiol and amino groups allows for interactions with biological targets such as enzymes and receptors, which may enhance its therapeutic efficacy.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial activity of similar compounds found that derivatives with thiol and amino functionalities often demonstrated significant bactericidal effects against pathogens like Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds ranged from 10 to 50 μg/mL, indicating strong antimicrobial potential .

Anti-inflammatory and Antioxidant Activities

Compounds with similar structural features have also been associated with anti-inflammatory and antioxidant activities. The thiol group is known to participate in redox reactions, potentially leading to reduced oxidative stress in biological systems. This property could be beneficial in managing conditions characterized by inflammation and oxidative damage.

Research Findings on Anti-inflammatory Effects

In vitro studies have shown that related benzothiazole derivatives exhibit significant inhibition of pro-inflammatory cytokines in macrophage cell lines. For instance, compounds demonstrated a reduction in TNF-alpha and IL-6 levels when treated with concentrations ranging from 5 to 25 μM .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of benzenethiol derivatives and their biological activity has been a focal point in pharmacological research. Variations in substituents on the benzene ring can significantly influence the compound's interaction with biological targets.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzenethiol | Contains an amino group and thiol | Lacks ethoxy group; simpler structure |

| 2-Amino-4-methylbenzenethiol | Methyl group at para position | Different position of substituents influences reactivity |

| 2-Amino-5-(trifluoromethyl)benzenethiol | Trifluoromethyl group | Enhanced stability due to trifluoromethyl substitution |

| 2-Aminothiophenol | Sulfur in the ring structure | Different ring structure; potential different activity |

The unique combination of functional groups in this compound contributes to its distinctive reactivity profile and biological interactions .

Future Directions

Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Investigations into its binding affinities with various enzymes and receptors will provide deeper insights into its therapeutic potential.

Ongoing Studies

Current studies are focusing on:

- Mechanism of Action : Understanding how this compound interacts at a molecular level with bacterial enzymes.

- In Vivo Efficacy : Evaluating its effectiveness in animal models to assess therapeutic potential against infections.

- Synergistic Effects : Exploring combinations with other antimicrobial agents to enhance efficacy while reducing resistance development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.